molecular formula C20H19N7S2 B11622276 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione

Cat. No.: B11622276
M. Wt: 421.5 g/mol
InChI Key: HNMLSBRZHNKQMB-UHFFFAOYSA-N
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Description

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form the intermediate 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-methyl-1,2,4-thiadiazole-5-thiol under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino groups on the triazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazine and thiadiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole
  • 4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5-thione

Uniqueness

2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione is unique due to its specific substitution pattern and the presence of both triazine and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N7S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]-3-methyl-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C20H19N7S2/c1-12-4-8-15(9-5-12)22-17-24-18(23-16-10-6-13(2)7-11-16)26-19(25-17)27-14(3)21-20(28)29-27/h4-11H,1-3H3,(H2,22,23,24,25,26)

InChI Key

HNMLSBRZHNKQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=NC(=S)S3)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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